molecular formula C17H17N3 B2370189 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433700-99-3

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B2370189
CAS No.: 433700-99-3
M. Wt: 263.344
InChI Key: RPDJOGKCAAVAJQ-UHFFFAOYSA-N
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Description

“4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole is a key component in many functional molecules and is used in a variety of applications . It is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring with two non-adjacent nitrogen atoms . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile can produce 2,4,5-trisubstited NH-imidazoles .

Scientific Research Applications

Synthesis and Chemical Properties

Iodine-Mediated Synthesis : A novel synthetic approach involving iodine-mediated sp3 C–H amination has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates. This method offers a metal-free, scalable, and high-yield alternative for constructing complex molecules, demonstrating the chemical versatility of benzo[d]imidazol-2-yl)aniline derivatives (Chen et al., 2020).

Anticancer Agents : Benzimidazole–Thiazole derivatives, synthesized from 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, have shown promising anticancer activity against HepG2 and PC12 cancer cell lines. These findings highlight the potential of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline in developing novel anticancer agents (Nofal et al., 2014).

Material Science and Catalysis

Self-Aggregation and Anticancer Activity : An investigation into the self-aggregation behavior of benzimidazole and triazole adducts reveals interesting solidification properties, which are thermoreversible. These compounds, designed to understand anticancer activity, show potential for developing materials with unique properties (Sahay & Ghalsasi, 2019).

Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, incorporating imidazol-2-ylidene, demonstrate efficient catalysis for C-N bond formation. This highlights the role of this compound derivatives in enhancing catalytic methodologies under solvent-free conditions (Donthireddy et al., 2020).

Fluorescent Chemosensors

Detection of Aluminum Ions : Novel synthesized benzimidazole nucleus-containing derivatives have been developed as effective chemosensors for Al3+ ions. These compounds offer high selectivity and sensitivity, demonstrating the utility of benzimidazole derivatives in environmental and biological sensing applications (Shree et al., 2019).

Antimicrobial Activity

Novel Benzimidazole Derivatives : The synthesis and antimicrobial screening of novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones show significant in vitro antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents using benzimidazole-based compounds (Desai et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Methyl-1H-imidazol-1-yl)aniline, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the research and development of “4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline” and similar imidazole derivatives could include further exploration of their synthesis methods, investigation of their potential applications in various fields such as medicinal chemistry, and evaluation of their safety and hazards. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Properties

IUPAC Name

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDJOGKCAAVAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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